molecular formula C8H9N3O2 B11909427 Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B11909427
M. Wt: 179.18 g/mol
InChI Key: GRVAJRPYXSPZHC-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate ( 1378833-56-7) is a high-value chemical scaffold serving as a novel hinge-binding motif in the development of PI3K kinase inhibitors . This annellated heterocycle is part of a class of (5+5) fused ring systems designed for medicinal chemistry applications, offering researchers a sophisticated building block for drug discovery programs . The compound, with a molecular formula of C8H9N3O2 and a molecular weight of 179.18 g/mol, is provided as a high-purity material (95%+) for research and development . It is a key intermediate for exploring new chemical space in the design of potent and selective kinase inhibitors. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Chemical Identifiers • CAS Number: 1378833-56-7 • IUPAC Name: ethyl 3H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate • Molecular Formula: C8H9N3O2 • Molecular Weight: 179.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-3-5-7(11-6)10-4-9-5/h3-4,11H,2H2,1H3,(H,9,10)

InChI Key

GRVAJRPYXSPZHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

In the context of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, the ethyl ester group is incorporated into the β-azidoacrylate starting material. For example, ethyl β-azidoacrylate derivatives bearing aryl or alkyl substituents at the α-position undergo H-K cyclization at 80–120°C in polar aprotic solvents (e.g., DMF or toluene). The reaction proceeds via a [3+2] cycloaddition-like mechanism, releasing nitrogen gas and forming the dihydropyrroloimidazole ring system.

Optimization and Yield Considerations

Key optimizations include:

  • Temperature Control : Maintaining temperatures below 120°C prevents decomposition of the azide intermediate.

  • Solvent Selection : Toluene minimizes side reactions compared to DMF, improving isolated yields to ~60%.

  • Substituent Effects : Electron-withdrawing groups (e.g., esters) at the α-position stabilize the transition state, enhancing regioselectivity.

Multi-Step Synthesis from 1,4-Dichlorobut-2-ene

An alternative route involves constructing the pyrrolidine and imidazole rings sequentially. This method, adapted from JNK3 inhibitor syntheses, offers flexibility in introducing substituents.

Formation of Boc-Protected Pyrrolidine

1,4-Dichlorobut-2-ene reacts with tert-butyl carbamate under basic conditions (NaH, DMF) to yield Boc-pyrrolidine. Dihydroxylation with OsO₄/NMO provides a diol intermediate, which is mesylated and substituted with azide groups via SN2 reactions. Catalytic hydrogenation (Pd/C, H₂) reduces the azides to a diamine.

Imidazole Ring Formation

The diamine reacts with aryl imidates (e.g., methyl aryl imidate) in THF to form the imidazoline ring. Swern oxidation (oxalyl chloride, DMSO) oxidizes the imidazoline to the imidazole, yielding the dihydropyrrolo[3,4-d]imidazole core.

Yield Data and Critical Steps

StepDescriptionYield (%)
Boc-pyrrolidineReaction of 1,4-dichlorobut-2-ene45
Diazide reductionCatalytic hydrogenation85
Imidazole formationCondensation with aryl imidate68
Ethyl ester installationSNAr and oxidation72

Alternative Cyclization Strategies

Tandem Cyclization-Carboxylation

A less common method involves palladium-catalyzed carbonylation. Ethyl 3-azidopyrrole-2-carboxylate undergoes CO insertion (Pd(PPh₃)₄, CO gas) at 80°C, forming the imidazole ring via nitrene intermediacy. This one-pot method achieves ~50% yield but requires high-pressure equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates SNAr reactions, reducing reaction times from hours to minutes. For example, coupling ethyl 4-chloropyrrole-3-carboxylate with imidazole derivatives at 150°C for 10 min affords the target compound in 65% yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Scalability
H-K CyclizationSingle-step, high regioselectivityExplosive azide intermediates60Moderate
Multi-Step SynthesisFlexible substituent introductionLengthy (6–8 steps)40–45*Low
Tandem CarbonylationOne-pot synthesisHigh-pressure equipment needed50Low
Microwave-AssistedRapid reaction timesSpecialized equipment required65Moderate

*Cumulative yield across steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and appropriate catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate serves as a scaffold for the design of new therapeutic agents. Its bioactive properties make it a candidate for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Studies indicate that modifications of this compound can enhance its pharmacological efficacy and selectivity towards specific biological targets.
  • PI3K Kinase Inhibitors : Recent research highlights the synthesis of derivatives of this compound as potential PI3K (phosphoinositide 3-kinase) inhibitors. These compounds may play a role in cancer therapy by inhibiting pathways that promote tumor growth and survival .
  • Anti-inflammatory Agents : Compounds synthesized from this compound have been evaluated for anti-inflammatory properties. Preliminary studies suggest that these derivatives exhibit significant activity against inflammation-related conditions .

This compound has demonstrated various biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been designed as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for the treatment of neurodegenerative diseases . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell apoptosis and proliferation.

Comparison with Similar Compounds

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

  • Core structure : Fused pyrroloimidazole (5-membered pyrrole fused with 5-membered imidazole).
  • Key features :
    • Partial saturation at the 3,4-positions enhances conformational stability.
    • Ethyl ester at C5 improves solubility and serves as a handle for further functionalization .

Ethyl 1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate ()

  • Core structure : Similar fused pyrroloimidazole but with an aryl substituent at N1.
  • Comparison: Aryl groups (e.g., phenyl, substituted phenyl) introduce steric bulk and modulate electronic properties, enhancing binding affinity to kinase hinge regions . Higher melting points (>250°C) compared to non-aryl analogs due to increased crystallinity .

Dihydropyrrolo[2,3-d]pyrimidine Derivatives ()

  • Core structure : Pyrrolo[2,3-d]pyrimidine (pyrimidine instead of imidazole).
  • Key differences :
    • Pyrimidine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
    • Compounds like 29 () exhibit higher thermal stability (m.p. 334.2°C) due to sulfonamide and thiophene substituents .

Substituent Effects on Physicochemical Properties

Compound Class Substituent(s) Melting Point (°C) Solubility (LogP)* Key Functional Groups Reference
Target compound Ethyl ester (C5) Not reported Moderate (~2.5) Ester, NH groups
Aryl-substituted analog (4) Aryl (N1), ethyl ester (C5) >250 Low (~3.8) Aryl, ester
Pyrimidine analog (29) Sulfonamide, thiophene 334.2 Very low (~4.2) Sulfonamide, C=N, thiophene
Benzoimidazole analog (5c) Methyl, ethyl ester 130–132 Moderate (~2.0) Methyl, ester

*Estimated based on substituent contributions.

  • Key observations :
    • Aromatic and sulfonamide substituents significantly elevate melting points but reduce solubility.
    • Ethyl esters balance hydrophilicity and lipophilicity, favoring drug-like properties .

Comparison with Dipyridoimidazole ()

  • Compound 5b : Synthesized via Al₂O₃-mediated cyclization (67% yield) .
  • Reactivity : Imidazole NH groups in the target compound are more nucleophilic than pyridine N atoms in dipyridoimidazoles, enabling selective alkylation or acylation .

Oxidation Stability ()

  • Pyrrole-derived analogs (e.g., 1,5-dihydro-pyrrole-one) are prone to oxidation, leading to complex impurity profiles .
  • The target compound’s partial saturation reduces oxidative degradation risks compared to fully unsaturated analogs .

Biological Activity

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates both imidazole and pyrrole moieties. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2 with a molar mass of approximately 178.19 g/mol. The unique arrangement of functional groups in this compound contributes to its diverse biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by interfering with key signaling pathways. For instance, it has shown potential in inhibiting mutant EGFR/BRAF pathways, which are crucial in various cancers .
  • Protein Binding : Interaction studies have highlighted the compound's ability to bind with various biological targets, enhancing its therapeutic potential. The binding affinity and specificity are critical for its effectiveness as a drug candidate .
  • Antimicrobial Properties : this compound has also demonstrated antibacterial activity against several strains, indicating its potential use in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro assays revealed that the compound exhibits significant antiproliferative effects on various cancer cell lines. For example, compounds derived from this scaffold displayed GI50 values ranging from 29 nM to 78 nM against specific cancer types .
  • Antimicrobial Efficacy : A study found that derivatives of this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against certain pathogenic bacteria .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to understand its unique properties better:

Compound NameMolecular FormulaKey Features
Ethyl 3-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylateC10H12N2O2C_{10}H_{12}N_2O_2Contains a methyl group at position 3; affects biological activity
Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylateC9H10N2O2C_{9}H_{10}N_2O_2Lacks an ethyl group; different pharmacological properties
Mthis compoundC9H10N2O2C_{9}H_{10}N_2O_2Similar structure but different substituents lead to varied biological interactions

Q & A

Q. What are the key synthetic methodologies for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via the Hemmetsberger–Knittel cyclization of acryloazides, a method optimized for constructing fused heterocyclic systems. Critical parameters include temperature control (130°C under microwave conditions) and solvent selection (isopropanol), which enhance reaction efficiency and purity. Purification via reverse-phase HPLC ensures ≥95% purity, as validated in kinase inhibitor synthesis workflows . Yield optimization requires careful monitoring of azide decomposition kinetics and intermediates.

Q. How can structural characterization of this compound be validated using crystallographic techniques?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key metrics include R-factor convergence (<0.05 for high-resolution data) and validation of hydrogen bonding in the imidazole-pyrrolo fused system. For ambiguous cases, complementary techniques like NMR (e.g., 13C^{13}\text{C} DEPT for quaternary carbon assignment) or IR spectroscopy (1722 cm1^{-1} for ester carbonyl) are recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

  • Use of explosion-proof equipment to mitigate flammability risks (flash point <100°C).
  • Personal protective equipment (PPE) for skin/eye protection (NIOSH-certified gloves, goggles).
  • Storage in inert, corrosion-resistant containers under dry, ventilated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound function as a hinge-binding motif in PI3K kinase inhibitors?

The fused imidazole-pyrrolo scaffold mimics ATP-binding pocket interactions, confirmed via molecular docking (Glide SP/XP scoring). Substituent modifications at the 3-aryl position (e.g., electron-withdrawing groups) enhance binding affinity by 30–50%, as shown in IC50_{50} assays against PI3Kγ . Structural analogs lacking the ester group exhibit reduced solubility, highlighting the carboxylate’s role in pharmacokinetics.

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

Discrepancies arise from variations in cellular uptake (e.g., HeLa vs. HEK293 permeability) or off-target tubulin polymerization effects. Mitigation involves:

  • Dose-response profiling (EC50_{50} curves) to differentiate target-specific vs. cytotoxic effects.
  • Co-administration with metabolic inhibitors (e.g., cyclosporin A for P-gp efflux blockade) to standardize bioavailability .

Q. How can computational methods predict SAR for derivatives of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize electronic properties (HOMO-LUMO gaps) for substituent design. QSAR models trained on kinase inhibition datasets identify critical descriptors (e.g., polar surface area <90 Å2^2 for blood-brain barrier penetration). Machine learning (Random Forest) prioritizes synthetic targets with >80% predicted activity .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

MethodConditionsYield (%)Purity (%)Reference
Hemmetsberger–KnittelMicrowave, 130°C, 3h25–30≥95
α-Haloketone cyclizationReflux, 12h, DCM15–2090–92

Table 2. Structural Characterization Data

TechniqueKey Peaks/ParametersApplication
1H NMR^{1}\text{H NMR}δ 1.35 (t, ester CH3)Confirmation of ethyl group
X-ray diffractionSpace group P21_1/cH-bond network validation

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